Hydrodolasetron

Description

The exact mass of the compound S-(-)-Hydrodolasetron is 326.16304257 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

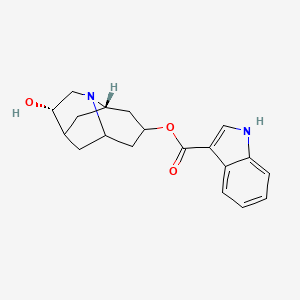

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(7S,10S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWGAEVSWJXOQJ-PIWLSVLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC(CC3N2C[C@H](C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163253-02-9 | |

| Record name | Hydrodolasetron, S-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDRODOLASETRON, S-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X3Q22S6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydrodolasetron's Antagonistic Mechanism at the 5-HT3 Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, at the 5-hydroxytryptamine type 3 (5-HT3) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of emesis, 5-HT3 receptor pharmacology, and related therapeutic areas.

Executive Summary

This compound is a potent and selective competitive antagonist of the 5-HT3 receptor, a ligand-gated ion channel. Its antiemetic properties stem from the blockade of these receptors at both peripheral and central nervous system locations.[1] Dolasetron, the parent drug, serves as a prodrug that is rapidly and extensively converted to this compound in vivo.[2] The antagonistic action of this compound at the 5-HT3 receptor prevents the initiation of the vomiting reflex, which is often triggered by the release of serotonin in response to chemotherapeutic agents or surgical procedures.[1]

Introduction to the 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[3][4] Located on the terminals of vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain's area postrema, these receptors play a pivotal role in the emetic reflex.[1][5]

Chemotherapeutic agents and other emetogenic stimuli can cause the release of serotonin (5-HT) from enterochromaffin cells in the small intestine.[6] This released serotonin binds to 5-HT3 receptors, leading to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability) and subsequent depolarization of the neuron.[4] This depolarization initiates a signal that is transmitted to the nucleus tractus solitarius and the CTZ, ultimately activating the vomiting center in the medulla and inducing nausea and vomiting.[2][5]

This compound's Mechanism of Action

This compound exerts its antiemetic effect by competitively binding to the 5-HT3 receptor, thereby preventing the binding of serotonin and subsequent channel activation. This competitive antagonism has been demonstrated in preclinical studies.

Competitive Antagonism

Studies have shown that this compound acts as a competitive antagonist at the 5-HT3 receptor. This is evidenced by the parallel rightward shift of the agonist concentration-response curve in the presence of increasing concentrations of this compound, without a reduction in the maximum response.

Quantitative Analysis of this compound's Receptor Binding and Potency

The affinity and potency of this compound at the 5-HT3 receptor have been quantified through various in vitro assays.

| Parameter | Value | Cell Line | Reference |

| IC50 | 31 nM | NG108-15 | [3] |

| pA2 | 8.6 | NG108-15 | [3] |

| Plasma Half-life | ~7-10 hours | Human |

Table 1: Quantitative pharmacological data for this compound at the 5-HT3 receptor.

Detailed Experimental Protocols

The following sections detail the methodologies used to characterize the interaction of this compound with the 5-HT3 receptor.

Radioligand Binding Assay (General Protocol)

This protocol is a representative method for determining the binding affinity of a compound like this compound to the 5-HT3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor antagonist radioligand.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method used to functionally assess the antagonist activity of this compound at the 5-HT3 receptor.

Objective: To characterize the inhibitory effect of this compound on 5-HT-induced currents in cells expressing 5-HT3 receptors.

Materials:

-

Cell line expressing functional 5-HT3 receptors (e.g., NG108-15 cells).

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Internal solution (for the patch pipette, e.g., containing KCl, MgCl2, EGTA, HEPES).

-

External solution (e.g., a physiological salt solution).

-

Serotonin (agonist).

-

This compound (antagonist).

Procedure:

-

Cell Culture: Culture the cells on glass coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.

-

Agonist Application: Apply serotonin to the cell to evoke an inward current mediated by the 5-HT3 receptors.

-

Antagonist Application: Co-apply varying concentrations of this compound with serotonin and measure the resulting current.

-

Data Analysis: Plot the concentration-response curve for serotonin in the absence and presence of different concentrations of this compound. A parallel rightward shift in the curve is indicative of competitive antagonism. The Schild equation can be used to calculate the pA2 value, a measure of the antagonist's potency.

Visualizations

Signaling Pathway of 5-HT3 Receptor Activation and Inhibition

Caption: 5-HT3 receptor signaling and this compound inhibition.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a 5-HT3 receptor radioligand binding assay.

Logical Relationship of Dolasetron to this compound

Caption: Conversion of dolasetron to active this compound.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT3 receptor. Its mechanism of action, centered on the blockade of serotonin-mediated signaling in the emetic pathway, is supported by robust preclinical and clinical data. This in-depth understanding of its molecular interactions provides a solid foundation for its clinical application in the management of nausea and vomiting and for the future development of novel antiemetic therapies.

References

- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

Pharmacological profile of hydrodolasetron as an active metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of hydrodolasetron, the active metabolite of the antiemetic drug dolasetron. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction

Dolasetron is a potent and highly selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[1][2] Following administration, dolasetron is rapidly and completely converted to its active metabolite, this compound, by carbonyl reductase.[3] It is this compound that is largely responsible for the pharmacological effects of the parent drug.[1][2] This guide focuses on the pharmacological characteristics of this compound, providing a comprehensive resource for understanding its mechanism of action, pharmacokinetics, and the experimental methods used for its evaluation.

Mechanism of Action

This compound exerts its antiemetic effects by selectively and competitively blocking 5-HT3 receptors.[4] These receptors are ligand-gated ion channels located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine, which then activates 5-HT3 receptors, initiating the vomiting reflex.[1] By antagonizing these receptors, this compound effectively blocks this signaling pathway.[1][2]

Pharmacodynamics

This compound demonstrates a high affinity and selectivity for the 5-HT3 receptor, with low affinity for other serotonin receptor subtypes and dopamine receptors.[1][2]

Receptor Binding Affinity and Functional Antagonism

The binding affinity (Ki) and functional antagonism (IC50) of this compound and its parent compound, dolasetron, at the 5-HT3 receptor have been quantified in NG108-15 neuroblastoma x glioma cells.[5]

| Compound | Chemical Name | Receptor Binding Affinity (Ki) (nM) | Functional Antagonism (IC50) (nM) |

| This compound | MDL 74156 | 0.44 ± 0.18[5] | 0.1[5] |

| Dolasetron | MDL 73147EF | 20.03 ± 6.58[5] | 3.8[5] |

Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, allowing the influx of cations such as Na+, K+, and Ca2+, which leads to neuronal depolarization. This compound competitively blocks the binding of serotonin, thereby preventing channel opening and subsequent neuronal signaling.

Pharmacokinetics

Dolasetron is a prodrug that is rapidly metabolized to this compound.[6] The pharmacokinetic properties of this compound are summarized below.

| Pharmacokinetic Parameter | Value |

| Bioavailability (oral) | ~75%[7] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour[7] |

| Elimination Half-life (t½) | ~7-9 hours[6][8] |

| Volume of Distribution (Vd) | 5.8 L/kg |

| Plasma Protein Binding | 69-77% (approximately 50% to α1-acid glycoprotein)[7] |

| Metabolism | Primarily by CYP2D6 (hydroxylation) and CYP3A/flavin monooxygenase (N-oxidation)[6] |

| Excretion | Approximately two-thirds in urine and one-third in feces[7] |

Metabolic Pathway

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing the 5-HT3 receptor (e.g., NG108-15 cells) in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Assay Procedure:

-

In a 96-well plate, add assay buffer, a serial dilution of this compound, and a constant concentration of a suitable radioligand (e.g., [3H]GR65630).[5]

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

3. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled 5-HT3 antagonist) from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Assay for 5-HT3 Receptor Antagonism

This protocol describes an in vivo method to assess the functional antagonism of this compound on vagal nerve activity.

1. Animal Preparation:

-

Anesthetize the experimental animal (e.g., rat).

-

Isolate the vagal nerve for electrophysiological recording.

2. Experimental Procedure:

-

Administer cisplatin to induce a state that mimics chemotherapy-induced emesis.

-

At a set time point after cisplatin administration, measure the basal discharge frequency of the vagal nerve.

-

Administer Substance P (SP), a neurotransmitter involved in the emetic reflex, and measure the neuronal response.

-

In separate groups of animals, administer this compound at various time points before or after cisplatin.

-

Measure the effect of this compound on the SP-induced neuronal response.

3. Data Analysis:

-

Compare the discharge frequency of the vagal nerve in animals treated with this compound to control animals.

-

A reduction in the SP-induced increase in neuronal firing in the presence of this compound indicates functional antagonism at the 5-HT3 receptor.

LC-MS/MS Method for Quantification of this compound in Plasma

This protocol details a method for the simultaneous determination of dolasetron and this compound in human plasma.

1. Sample Preparation (Salt-Induced Phase Separation Extraction):

-

To a 0.2 mL plasma sample, add an internal standard (e.g., ondansetron).

-

Add 0.2 mL of acetonitrile to precipitate proteins.

-

Add 0.2 mL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer an aliquot of the upper acetonitrile-rich phase for analysis.

2. Chromatographic and Mass Spectrometric Conditions:

-

HPLC System: A suitable HPLC system (e.g., Waters Alliance 2695).

-

Column: A C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Micromass ZQ2000).

-

Detection: Multiple reaction monitoring (MRM) in positive ion mode.

3. Calibration and Quantification:

-

Prepare calibration standards and quality control samples by spiking drug-free plasma with known concentrations of this compound and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

-

Quantify this compound in unknown samples using the calibration curve.

Conclusion

This compound is a potent and selective 5-HT3 receptor antagonist that is the primary active moiety of the antiemetic drug dolasetron. Its high affinity for the 5-HT3 receptor and favorable pharmacokinetic profile contribute to its clinical efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting. The experimental protocols described in this guide provide a framework for the continued investigation and characterization of this and other 5-HT3 receptor antagonists.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 4. Selective serotonin 5-HT3 receptor antagonists for postoperative nausea and vomiting: are they all the same? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the novel 5-HT3 antagonists MDL 73147EF (dolasetron mesilate) and MDL 74156 in NG108-15 neuroblastoma x glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

The In Vivo Transformation of Dolasetron to its Active Metabolite, Hydrodolasetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo conversion of dolasetron to its pharmacologically active metabolite, hydrodolasetron. Dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist, is primarily administered for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[1][2] However, its clinical efficacy is largely attributable to its rapid and extensive metabolism to this compound.[3][4] This document details the metabolic pathway, presents key pharmacokinetic data, outlines experimental protocols for its study, and provides visual representations of the core processes.

Metabolic Pathway and Enzymology

Following administration, dolasetron undergoes a rapid and near-complete conversion to this compound.[5][6] This metabolic reduction is not mediated by the cytochrome P450 (CYP) system but by a ubiquitous cytosolic enzyme, carbonyl reductase .[1][6][7] The parent drug, dolasetron, is often barely detectable in plasma due to this swift transformation.[5]

The resulting this compound is the principal active moiety, exhibiting a significantly higher affinity for the 5-HT3 receptor than dolasetron itself.[8] The subsequent metabolism of this compound is carried out by the cytochrome P450 system. Specifically, CYP2D6 is primarily responsible for the hydroxylation of this compound, while CYP3A and flavin monooxygenase are involved in its N-oxidation.[1][7][9]

The metabolic conversion of dolasetron to this compound and its subsequent metabolic fate are depicted in the following signaling pathway diagram.

Pharmacokinetic Profiles: Dolasetron vs. This compound

The rapid conversion of dolasetron to this compound results in distinct pharmacokinetic profiles for the two compounds. The parent drug has a very short half-life, often less than 10 minutes, and is present in plasma at very low concentrations.[10] In contrast, this compound reaches its peak plasma concentration (Cmax) approximately 1 hour after oral administration and has a much longer elimination half-life of about 8.1 hours.[1][2] The apparent absolute bioavailability of oral dolasetron, as determined by the concentration of this compound, is approximately 75%.[1][2][5]

The pharmacokinetics of this compound have been shown to be linear over the clinically relevant dose range.[11] The following tables summarize key pharmacokinetic parameters for this compound following intravenous and oral administration of dolasetron in adult subjects.

Table 1: Pharmacokinetic Parameters of this compound After Intravenous Administration of Dolasetron

| Parameter | 0.6 mg/kg Dose (Mean) | 1.8 mg/kg Dose (Mean) |

| Cmax (ng/mL) | 128.6 | 505.3 |

| Tmax (hr) | At or shortly after infusion | At or shortly after infusion |

| AUC (ng·hr/mL) | Proportional to dose | Proportional to dose |

| Half-life (t½) (hr) | ~7.6 | ~7.6 |

| Apparent Clearance | Similar at both doses | Similar at both doses |

| Apparent Volume of Distribution | Similar at both doses | Similar at both doses |

Source: Data compiled from a study in cancer patients receiving high-dose cisplatin-containing chemotherapy.[11]

Table 2: Pharmacokinetic Parameters of this compound After Oral Administration of Dolasetron in Adults

| Parameter | Value (Mean) |

| Cmax | Varies with dose |

| Tmax (hr) | ~1.0 |

| Half-life (t½) (hr) | 8.1 |

| Apparent Clearance (mL/min/kg) | 13.4 |

| Apparent Absolute Bioavailability | ~75% |

Source: Data compiled from product information and clinical studies.[1][2]

Experimental Protocols for In Vivo Analysis

The study of dolasetron's in vivo conversion to this compound typically involves the administration of dolasetron to human subjects or animal models, followed by the collection of biological samples (primarily blood) over a defined time course. The concentrations of both dolasetron and this compound are then quantified using a validated analytical method.

Key Experimental Steps:

-

Subject Recruitment and Dosing:

-

Healthy volunteers or a specific patient population are recruited based on the study's objectives.

-

Subjects are administered a single dose of dolasetron, either orally or intravenously.

-

-

Biological Sample Collection:

-

Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at predetermined time points before and after drug administration.

-

Plasma is separated from the blood cells by centrifugation and stored frozen until analysis.

-

-

Sample Preparation:

-

Plasma samples are prepared for analysis, often involving protein precipitation or liquid-liquid extraction to remove interfering substances.[12]

-

A suitable internal standard is added to the samples to ensure accuracy and precision during analysis.

-

-

Analytical Quantification:

-

The concentrations of dolasetron and this compound in the prepared plasma samples are determined using a validated bioanalytical method. A common and highly sensitive method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[12]

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data for both dolasetron and this compound are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance.

-

The following diagram illustrates a typical experimental workflow for studying the in vivo conversion of dolasetron.

Conclusion

The in vivo conversion of dolasetron to this compound is a critical aspect of its pharmacology. The rapid and extensive metabolism by carbonyl reductase ensures that the more potent 5-HT3 receptor antagonist, this compound, is the primary species responsible for the drug's antiemetic effects. Understanding the metabolic pathway, the enzymes involved, and the pharmacokinetic profiles of both the parent drug and its active metabolite is essential for drug development professionals and researchers in optimizing therapeutic strategies and ensuring patient safety and efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important metabolic process.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dolasetron Monograph for Professionals - Drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrodolasetron's Binding Affinity for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrodolasetron, the active metabolite of the pro-drug dolasetron, is a potent and highly selective serotonin 5-HT3 receptor antagonist.[1][2][3] This class of drugs has become a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and postoperative states.[3][4] The therapeutic efficacy of this compound is intrinsically linked to its high-affinity binding to the 5-HT3 receptor, a ligand-gated ion channel, which distinguishes it from other serotonin receptor subtypes that are predominantly G-protein coupled receptors.[5][6] This technical guide provides an in-depth analysis of this compound's binding affinity for serotonin receptors, details the experimental protocols used to determine these affinities, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: this compound Binding Affinity

This compound exhibits a high degree of selectivity for the 5-HT3 receptor subtype. While extensive quantitative data across a full panel of serotonin receptors is not consistently reported in publicly available literature, the consensus from numerous pharmacological studies is its potent antagonism at 5-HT3 receptors with negligible affinity for other 5-HT receptor subtypes and dopamine receptors.[1][2]

| Receptor Subtype | Binding Affinity (Ki) | Notes |

| 5-HT3 | High Affinity (nM range) | Potent and selective antagonist. The primary therapeutic target. |

| 5-HT1A | Low to negligible affinity | Data on specific Ki values are not widely available. |

| 5-HT2A | Low to negligible affinity | Data on specific Ki values are not widely available. |

| 5-HT2C | Low to negligible affinity | Data on specific Ki values are not widely available. |

| 5-HT4 | Low to negligible affinity | Data on specific Ki values are not widely available. |

| Other 5-HT Subtypes | Low to negligible affinity | Generally considered to have insignificant interaction at therapeutic concentrations. |

| Dopamine D2 | Low affinity |

Note: The table summarizes the generally accepted selectivity profile of this compound. Specific Ki values can vary between studies depending on the experimental conditions. It is noteworthy that compared to the second-generation 5-HT3 antagonist palonosetron, this compound has a comparatively lower binding affinity.[7][8]

Experimental Protocols: Radioligand Binding Assay for 5-HT3 Receptor Affinity

The determination of a ligand's binding affinity for a specific receptor is commonly achieved through radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay to determine the Ki of this compound for the 5-HT3 receptor.

1. Materials and Reagents:

-

Radioligand: [3H]-Granisetron or another suitable high-affinity 5-HT3 receptor antagonist radioligand.

-

Test Compound: this compound.

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 cells) or from tissue known to have a high density of 5-HT3 receptors (e.g., brainstem).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron).

-

Scintillation Cocktail and Vials.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Liquid Scintillation Counter.

2. Membrane Preparation:

-

Culture cells expressing the 5-HT3 receptor to a sufficient density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

Store the membrane preparations at -80°C until use.

3. Assay Procedure (Competitive Binding):

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the various concentrations of this compound.

-

For determining total binding, add only the radioligand and buffer to the wells.

-

For determining non-specific binding, add the radioligand, buffer, and a high concentration of the non-labeled antagonist.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin (or antagonism by this compound), it does not activate a G-protein cascade like other serotonin receptors. Instead, it directly gates the influx of cations.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Hydrodolasetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, is a potent and selective serotonin 5-HT3 receptor antagonist. Its efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting is attributed to its specific interaction with these receptors. This technical guide provides a comprehensive overview of the chemical structure of this compound and delves into its synthesis, primarily through the reduction of dolasetron. While specific, detailed experimental protocols for its chemical synthesis are not extensively documented in publicly available literature, this document outlines the fundamental transformation and provides key physicochemical and spectroscopic data to aid researchers in its identification and characterization.

Chemical Structure and Properties

This compound is derived from the reduction of the ketone functional group in dolasetron to a secondary alcohol. This structural modification is pivotal to its pharmacological activity.

Chemical Name: (1s,3R,5r,7S)-8-azatricyclo[5.3.1.0³,⁸]undecan-5-yl 1H-indole-3-carboxylate

Molecular Formula: C₁₉H₂₂N₂O₃

Molecular Weight: 326.39 g/mol

The core structure features a tricyclic amine moiety linked via an ester bond to an indole ring. The reduction of the carbonyl group in the tricyclic system of dolasetron results in the formation of a hydroxyl group in this compound.

Physicochemical Properties

| Property | Dolasetron Mesylate Monohydrate | This compound |

| Molecular Formula | C₁₉H₂₀N₂O₃ • CH₃SO₃H • H₂O[2] | C₁₉H₂₂N₂O₃ |

| Molecular Weight | 438.50 g/mol [2] | 326.39 g/mol |

| Appearance | White to off-white powder[2] | Data not available |

| Solubility | Freely soluble in water and propylene glycol, slightly soluble in ethanol and normal saline[2] | Expected to be water-soluble |

| Melting Point | Data not available for base | Data not available |

Synthesis of this compound

The primary route to this compound is through the reduction of its precursor, dolasetron. In vivo, this conversion is rapidly and completely carried out by the ubiquitous enzyme, carbonyl reductase.[3][4][5] For laboratory and potential industrial synthesis, a chemical reduction approach is employed.

While a specific, detailed, and publicly documented experimental protocol for the chemical synthesis of this compound is scarce, the transformation involves a standard ketone reduction.

General Synthetic Pathway

The synthesis of this compound from dolasetron is a single-step reduction reaction.

Caption: General reaction scheme for the synthesis of this compound.

Proposed Experimental Protocol

Based on general principles of organic chemistry for ketone reduction, a plausible laboratory-scale synthesis protocol is outlined below. Note: This is a generalized procedure and would require optimization for specific laboratory conditions.

Materials:

-

Dolasetron

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or other appropriate protic solvent

-

Deionized water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: Dissolve dolasetron in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the stirred solution. The molar ratio of NaBH₄ to dolasetron should be optimized, typically starting with a slight excess of the reducing agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (dolasetron) is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add dichloromethane to extract the this compound. Perform the extraction three times to ensure complete recovery.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Solvent Evaporation: Remove the dichloromethane using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Quantitative Data:

Published data on the reaction yield for the chemical synthesis of this compound is not available. The yield would be dependent on the specific reaction conditions and purification methods employed.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of synthesized this compound.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of this compound. In a study focused on the simultaneous determination of dolasetron and this compound in human plasma, HPLC-ESI-MS was utilized. The selective ion monitoring (SIM) was set at m/z 327 for this compound, which corresponds to its protonated molecular ion [M+H]⁺.[3][4] This is consistent with the addition of two hydrogen atoms to dolasetron (molecular weight 324.38 g/mol ) during the reduction.

| Compound | Ionization Mode | [M+H]⁺ (m/z) |

| Dolasetron | ESI | 325 |

| This compound | ESI | 327 [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The appearance of a new signal corresponding to the proton on the newly formed hydroxyl group (-OH), and a change in the chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (the former carbonyl carbon).

-

¹³C NMR: The disappearance of the characteristic ketone carbonyl signal (typically in the range of 200-220 ppm) and the appearance of a new signal for the carbon attached to the hydroxyl group (typically in the range of 60-80 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Concurrently, the strong C=O stretching absorption of the ketone in dolasetron (typically around 1700-1725 cm⁻¹) would be absent in the spectrum of pure this compound.

Mechanism of Action Signaling Pathway

This compound exerts its antiemetic effect by acting as a selective antagonist of the serotonin 5-HT3 receptor.[6] These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[7]

Caption: Mechanism of action of this compound as a 5-HT3 antagonist.

Conclusion

This compound is the clinically relevant active form of dolasetron, produced by the reduction of a ketone to a secondary alcohol. While its in vivo formation is well-understood, detailed protocols for its chemical synthesis and comprehensive spectroscopic and physicochemical data are not widely published. This guide provides a foundational understanding of its structure, a proposed synthetic route based on established chemical principles, and key analytical data points. Further research to fully characterize synthetic this compound and optimize its production would be beneficial for the development of analytical standards and for further pharmacological investigations.

References

- 1. Assignments of 1H and 13C NMR spectral data for ondansetron and its two novel metabolites, 1-hydroxy-ondansetron diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human metabolism of dolasetron mesylate, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dolasetron Mesylate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Hydrodolasetron Pharmacokinetics and Bioavailability in Humans: A Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of hydrodolasetron, the active metabolite of dolasetron, in humans. Dolasetron mesylate is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] Following administration, dolasetron is rapidly and completely metabolized to this compound, which is primarily responsible for the drug's pharmacological effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.

Metabolism and Pharmacological Activity

Dolasetron acts as a prodrug, undergoing rapid and extensive first-pass metabolism to its active form, this compound. This conversion is mediated by the ubiquitous enzyme carbonyl reductase.[4] this compound itself possesses an approximately 50-fold higher affinity for the 5-HT3 receptor than the parent compound.[5]

Subsequent metabolism of this compound occurs primarily in the liver. The process involves hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2D6, and N-oxidation, carried out by both CYP3A and flavin monooxygenase.[2][4] These metabolic steps convert this compound into more water-soluble compounds that can be readily excreted.[6][7]

Pharmacokinetic Profile: ADME

The pharmacokinetic properties of this compound have been well-characterized in healthy volunteers and various patient populations.

Absorption and Bioavailability

Orally administered dolasetron is well absorbed, though the parent drug is rarely detectable in plasma due to its rapid and complete conversion to this compound.[2] The apparent absolute bioavailability of oral dolasetron, based on plasma concentrations of this compound, is approximately 75-76%.[2][8] The bioavailability is not affected by the presence of food.[2]

Peak plasma concentrations (Tmax) of this compound are reached approximately 1 hour after oral administration and around 0.6 hours after intravenous (IV) injection.[2][5]

Distribution

This compound is widely distributed throughout the body, with a mean apparent volume of distribution (Vd) of 5.8 L/kg in adults.[4] Plasma protein binding for this compound is between 69% and 77%, with approximately 50% binding specifically to α1-acid glycoprotein.[4][9]

Metabolism

As previously detailed, this compound is eliminated through multiple pathways, including metabolism via glucuronidation and hydroxylation, primarily involving the CYP2D6 and CYP3A enzyme systems.[4]

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes.[10] Following a radiolabeled oral dose, an average of 59% of the total radioactivity is recovered in the urine and 25% in the feces.[2] About two-thirds of an administered dose is recovered in the urine and one-third in the feces.[4]

The elimination half-life (t1/2) of this compound is a key parameter. Following IV administration of dolasetron, the half-life of this compound is approximately 7.3 to 8.1 hours.[2][11] After oral administration, the elimination half-life ranges from 8.1 to 9.12 hours.[2][11] The parent compound, dolasetron, is eliminated much more rapidly, with a half-life of less than 10 minutes following IV infusion.[2][8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in healthy human subjects.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration

| Parameter | Value | Reference |

| Dose | 100 - 200 mg | [1][12] |

| Tmax (Time to Peak Concentration) | ~1.0 hour | [2][5][9] |

| Cmax (Peak Plasma Concentration) | Dose-dependent | [13] |

| t1/2 (Elimination Half-Life) | 8.1 - 10 hours | [2][5][11] |

| Apparent Absolute Bioavailability | ~75% | [2] |

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration of Dolasetron

| Parameter | Value | Reference |

| Dose | 0.6 - 1.8 mg/kg; 50 - 200 mg | [8][11][14] |

| Tmax (Time to Peak Concentration) | ~0.6 hours | [2][5] |

| Cmax (Peak Plasma Concentration) | Proportional to dose (e.g., 505.3 ng/mL for 1.8 mg/kg) | [14] |

| t1/2 (Elimination Half-Life) | 7.3 - 8.8 hours | [2][5][8] |

| Vd (Volume of Distribution) | 5.8 L/kg | [4] |

| Systemic Clearance (Cl) | 9.4 - 13.4 mL/min/kg | [9] |

Experimental Protocols

Pharmacokinetic studies of dolasetron and this compound typically employ rigorous clinical and analytical methodologies to ensure data accuracy and reproducibility.

Study Design and Subjects

Human pharmacokinetic studies often utilize an open-label, randomized, crossover design.[8][10] A typical study might involve a cohort of healthy adult male and/or female volunteers.[8][11] Specific studies have also been conducted in special populations, including cancer patients, children, and individuals with hepatic or renal impairment, to assess the impact of disease states on drug disposition.[10][13][14]

Dosing and Administration

In these studies, subjects receive single doses of dolasetron mesylate, either as an oral solution/tablet (e.g., 100 mg, 200 mg) or as a short intravenous infusion (e.g., 10-minute infusion of 50, 100, or 200 mg).[8][12] A washout period of at least 7 days typically separates treatments in crossover designs.[13]

Sample Collection and Processing

Serial blood samples are collected at predefined time points before and after drug administration, extending up to 48 or 60 hours post-dose.[8][10] Blood is typically collected into tubes containing an anticoagulant, and plasma is separated by centrifugation and stored frozen until analysis. Urine is also collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to assess renal excretion of the drug and its metabolites.[8][10]

Bioanalytical Methods

The quantification of dolasetron and this compound in human plasma and urine is accomplished using highly sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) is a common method.[15][16] Gas chromatography-mass spectrometry (GC-MS) has also been used.[17]

Sample preparation is critical and often involves protein precipitation followed by liquid-liquid extraction (LLE) or, more recently, salt-induced phase separation extraction (SIPSE), which has shown high extraction efficiency (>96%).[15][16] These methods allow for low limits of quantification, typically in the low ng/mL range.[15]

Pharmacokinetics in Special Populations

-

Renal Impairment: In patients with severe renal impairment, the apparent oral clearance of this compound decreases by 44%.[4][18] Following IV administration, there are consistent increases in Cmax, AUC, and t1/2 of this compound as renal function diminishes.[10] However, dosage adjustments are generally not recommended.[10]

-

Hepatic Impairment: Severe hepatic impairment can decrease the apparent oral clearance of this compound by 42%.[4][13][18] Despite this, dosage adjustments are not typically required for patients with hepatic disease who have normal renal function.[13]

-

Pediatric and Geriatric Patients: The apparent clearance of this compound is approximately 1.6 to 3.4 times higher in children and adolescents than in adults.[4][18] The pharmacokinetics in elderly patients are similar to those in younger adults, and no age-based dosage adjustment is needed.[18]

Conclusion

This compound, the active metabolite of dolasetron, exhibits predictable pharmacokinetic properties in humans. It is rapidly formed from the parent drug, well-absorbed with an oral bioavailability of approximately 75%, and widely distributed. Elimination occurs through both hepatic metabolism and renal excretion, with a terminal half-life of approximately 8-9 hours, supporting its efficacy with single-dose administration. While pharmacokinetic parameters can be altered in patients with severe renal or hepatic impairment, these changes are generally not considered clinically significant enough to warrant dose adjustments.

References

- 1. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.lww.com [downloads.lww.com]

- 7. longdom.org [longdom.org]

- 8. Intravenous pharmacokinetics and absolute oral bioavailability of dolasetron in healthy volunteers: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reference.medscape.com [reference.medscape.com]

- 10. Pharmacokinetics of oral and intravenous dolasetron mesylate in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and safety of single intravenous and oral doses of dolasetron mesylate in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lack of effect of aprepitant on this compound pharmacokinetics in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of dolasetron after oral and intravenous administration of dolasetron mesylate in healthy volunteers and patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and this compound in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Determination of dolasetron and its reduced metabolite in human plasma by GC-MS and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

Metabolic Pathways of Hydrodolasetron Involving CYP2D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of hydrodolasetron, the active metabolite of dolasetron, with a specific focus on the role of the cytochrome P450 2D6 (CYP2D6) enzyme. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic processes and experimental workflows.

Introduction

Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. Following administration, dolasetron is rapidly and completely converted to its pharmacologically active metabolite, this compound, by carbonyl reductase[1][2]. The subsequent metabolism and clearance of this compound are crucial for its overall pharmacokinetic profile and clinical efficacy. This guide delves into the specifics of these metabolic pathways, particularly the significant contribution of CYP2D6.

Metabolic Pathways of this compound

The metabolism of this compound proceeds primarily through two main pathways: hydroxylation and N-oxidation.

-

Hydroxylation: This is the principal metabolic route for this compound and is predominantly mediated by the polymorphic enzyme CYP2D6[1][3][4]. This process involves the addition of a hydroxyl group to the this compound molecule, facilitating its eventual elimination.

-

N-oxidation: A secondary pathway for this compound metabolism is N-oxidation, which is carried out by CYP3A and flavin monooxygenase (FMO)[1][3][4].

The metabolites formed through these pathways undergo further conjugation, primarily glucuronidation, before being excreted[5].

Quantitative Data: Pharmacokinetics in CYP2D6 Phenotypes

The genetic polymorphism of the CYP2D6 enzyme leads to different metabolizer phenotypes, which can significantly impact the pharmacokinetics of this compound[6]. Individuals can be broadly categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs)[7].

A clinical study by Li et al. (2006) investigated the pharmacokinetics of this compound in CYP2D6 poor and extensive metabolizers. The following tables summarize the key pharmacokinetic parameters from this study.

Table 1: Pharmacokinetic Parameters of this compound in CYP2D6 Extensive and Poor Metabolizers (Treatment A: 100 mg Dolasetron) [5]

| Parameter | CYP2D6 Extensive Metabolizers (n=6) | CYP2D6 Poor Metabolizers (n=6) |

| AUC0-∞ (ng·h/mL) | 1530 (25.1) | 4530 (32.2) |

| Cmax (ng/mL) | 145 (22.8) | 227 (26.0) |

| t1/2 (h) | 7.5 (13.7) | 11.1 (25.2) |

| CL/F (mL/min) | 679 (25.1) | 229 (32.2) |

| Data are presented as geometric mean (% coefficient of variation). | ||

| AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; t1/2: Terminal half-life; CL/F: Apparent oral clearance. |

Table 2: Geometric Mean Ratios (Poor/Extensive) of this compound Pharmacokinetic Parameters [5]

| Parameter | Geometric Mean Ratio (90% CI) |

| AUC0-∞ | 2.96 (2.03, 4.31) |

| Cmax | 1.57 (1.11, 2.21) |

| t1/2 | 1.48 (1.05, 2.08) |

| CL/F | 0.34 (0.23, 0.49) |

| CI: Confidence Interval. |

These data clearly demonstrate that individuals with a poor metabolizer phenotype for CYP2D6 exhibit significantly higher exposure (AUC) and peak concentrations (Cmax) of this compound, along with a reduced clearance, compared to extensive metabolizers.

While in vitro studies utilizing human liver microsomes and recombinant CYP2D6 have been conducted to characterize the enzyme kinetics of this compound hydroxylation, specific Michaelis-Menten constants (Km and Vmax) are not publicly available in the reviewed literature.

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited for studying the metabolism and pharmacokinetics of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolism of this compound.

Objective: To identify the metabolites of this compound and the CYP enzymes involved in their formation.

Materials:

-

This compound

-

Pooled human liver microsomes (from extensive and poor metabolizers, if available)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Specific CYP inhibitors (e.g., quinidine for CYP2D6)

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in phosphate buffer containing human liver microsomes and this compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of this compound and the formation of metabolites.

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, repeat the incubations in the presence of selective chemical inhibitors or use recombinant human CYP enzymes.

Clinical Pharmacokinetic Study in CYP2D6 Phenotypes

This protocol describes a typical single-dose, crossover study design to evaluate the pharmacokinetics of this compound in different CYP2D6 metabolizer groups.

Objective: To compare the pharmacokinetic profile of this compound in CYP2D6 poor and extensive metabolizers.

Study Design: Randomized, open-label, two-period, crossover study.

Participants: Healthy adult volunteers genotyped as CYP2D6 poor metabolizers or extensive metabolizers.

Procedure:

-

Screening and Genotyping: Screen volunteers for eligibility and perform CYP2D6 genotyping to classify them into PM and EM groups.

-

Treatment Period 1: Administer a single oral dose of dolasetron to all participants.

-

Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose for up to 48-72 hours).

-

Washout Period: A washout period of sufficient duration (e.g., 7-14 days) to ensure complete elimination of the drug.

-

Treatment Period 2 (Crossover): Administer the second treatment (if applicable, e.g., dolasetron with a potential interacting drug).

-

Pharmacokinetic Sampling: Repeat the blood sampling schedule as in Period 1.

-

Bioanalysis: Analyze plasma samples for this compound concentrations using a validated bioanalytical method (e.g., HPLC-MS/MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, CL/F) for each participant in each treatment period.

-

Statistical Analysis: Compare the pharmacokinetic parameters between the CYP2D6 PM and EM groups.

Conclusion

The metabolism of this compound is significantly influenced by the activity of the CYP2D6 enzyme. The hydroxylation pathway, mediated by CYP2D6, is the primary route of elimination. As a result, individuals with a poor metabolizer phenotype for CYP2D6 exhibit markedly different pharmacokinetic profiles, characterized by increased exposure and reduced clearance of this compound. This highlights the importance of considering CYP2D6 genotype in the clinical use of dolasetron to optimize efficacy and minimize potential adverse effects. Further research to fully elucidate the enzyme kinetics of this compound metabolism would provide a more complete understanding of its disposition.

References

- 1. CYP2D6 genotype and associated 5‐HT3 receptor antagonist outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene References - Pharmacogenomics Guide | Pharmacogenomics Guide [pharmacogenomicsguide.com]

- 3. researchgate.net [researchgate.net]

- 4. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 5. Lack of effect of aprepitant on this compound pharmacokinetics in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics of Hydrodolasetron: Half-Life and Route of Elimination

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacokinetic properties of hydrodolasetron, the active metabolite of dolasetron. It focuses on the elimination half-life and routes of elimination, incorporating detailed data, experimental methodologies, and pathway visualizations to support advanced research and drug development.

Introduction

Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2] Following administration, dolasetron is rapidly and completely converted to its active metabolite, this compound, by the ubiquitous enzyme carbonyl reductase.[3][4][5] The antiemetic effects of dolasetron are primarily attributable to this compound, making its pharmacokinetic profile a critical area of study.[6][7] This guide synthesizes available data on the half-life and elimination pathways of this key metabolite.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized in various populations, including healthy adults, pediatric patients, and individuals with renal or hepatic impairment.

2.1 Absorption and Metabolism Oral dolasetron is well-absorbed, with an apparent absolute bioavailability of approximately 75%.[3][8] The parent drug, dolasetron, is rarely detected in plasma due to its rapid and complete metabolism to this compound.[3][4] Peak plasma concentrations of this compound are typically observed approximately 1 hour after oral administration and 0.6 hours after intravenous administration.[3][9]

The metabolic cascade begins with the reduction of dolasetron to this compound via carbonyl reductase. Subsequently, this compound is metabolized in the liver. This secondary metabolism involves hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP2D6, and N-oxidation, carried out by CYP3A and flavin monooxygenase.[3][4]

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]

- 3. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anzemet Tablets (Dolasetron): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Journey of Hydrodolasetron: A Technical Guide to a Potent 5-HT3 Receptor Antagonist

A Whitepaper for Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of hydrodolasetron, the active metabolite of dolasetron, a selective 5-HT3 receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the pharmacological profile, metabolic pathways, clinical efficacy, and the experimental protocols that underpinned its development for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Introduction: The Challenge of Emesis and the Rise of 5-HT3 Antagonists

Nausea and vomiting are debilitating side effects associated with various medical treatments, notably cancer chemotherapy and postoperative recovery. The discovery of the role of serotonin (5-hydroxytryptamine, 5-HT) in mediating the emetic reflex was a watershed moment in pharmacology.[1] Chemotherapeutic agents and surgical trauma can cause the release of serotonin from enterochromaffin cells in the small intestine.[2][3] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brain's vomiting center, located in the medulla oblongata, ultimately triggering nausea and vomiting.[2][3][4]

This understanding paved the way for the development of a new class of antiemetics: the selective 5-HT3 receptor antagonists, often referred to as "setrons".[4] Dolasetron (as dolasetron mesylate) was developed as a highly specific and selective antagonist for these receptors.[5][6] Early in its development, it was discovered that dolasetron is a prodrug, rapidly and completely converted in vivo to its major active metabolite, this compound, which is largely responsible for the drug's pharmacological effects.[2][3][7] This guide focuses on the journey of this compound from its metabolic discovery to its establishment as a clinically effective antiemetic agent.

Mechanism of Action: Blocking the Serotonin Signal

This compound exerts its antiemetic effect by selectively blocking 5-HT3 receptors. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals in the gut and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][3][5] By competitively inhibiting the binding of serotonin to these receptors, this compound effectively interrupts the emetic signaling pathway at its origin. This dual peripheral and central action is critical to its efficacy.[2][3] this compound demonstrates high selectivity for the 5-HT3 receptor with low affinity for other serotonin receptor subtypes (e.g., 5-HT1B, 5-HT1C, 5-HT4) and other neurotransmitter receptors, such as dopamine, adrenergic, or muscarinic receptors.[2][8]

Figure 1: this compound's dual mechanism of action in blocking the emetic reflex pathway.

Pharmacokinetics: The Conversion and Clearance of a Potent Metabolite

The pharmacokinetic profile of dolasetron is unique, as the parent drug is rarely detected in plasma following administration. It undergoes rapid and complete metabolism to this compound, which is responsible for the clinical effects.[5][6]

Absorption and Metabolism:

-

Oral dolasetron is well absorbed, with an apparent absolute bioavailability of approximately 75%, as determined by this compound concentrations.[5][9]

-

The conversion of dolasetron to this compound is mediated by the ubiquitous enzyme, carbonyl reductase.[5][6][9]

-

This compound is subsequently metabolized in the liver primarily by cytochrome P450 (CYP) 2D6-mediated hydroxylation, and to a lesser extent by CYP3A and flavin monooxygenase-mediated N-oxidation.[5][6] It is then eliminated through multiple routes, including renal excretion of the unchanged metabolite and further metabolism via glucuronidation and hydroxylation.[2][5]

Distribution and Elimination:

-

This compound is widely distributed in the body, with 69% to 77% bound to plasma proteins, particularly α1-acid glycoprotein.[9]

-

The elimination half-life of this compound is approximately 7 to 8 hours, which supports a prolonged duration of antiemetic activity from a single dose.[1][3][10]

Table 1: Pharmacokinetic Parameters of this compound in Adults

| Parameter | Oral Administration | Intravenous Administration |

| Time to Peak (Tmax) | ~1 hour[3][5] | ~0.6 hours[3] |

| Elimination Half-life (t½) | ~8.1 hours[5] | ~7.3 hours[3] |

| Apparent Clearance | 13.4 mL/min/kg[5] | N/A |

| Apparent Volume of Distribution | 5.8 L/kg[5] | N/A |

| Absolute Bioavailability | ~75%[3][5] | 100% |

Data compiled from adult healthy volunteer and cancer patient studies.

Clinical Development and Efficacy

This compound (via dolasetron administration) has been rigorously evaluated in numerous clinical trials for its efficacy and safety in preventing both CINV and PONV.

Chemotherapy-Induced Nausea and Vomiting (CINV)

Clinical trials have demonstrated that dolasetron is effective in preventing acute CINV. In patients receiving highly emetogenic chemotherapy (e.g., high-dose cisplatin), a single intravenous dose of 1.8 mg/kg resulted in complete suppression of vomiting in approximately 50% of patients.[7] For moderately emetogenic chemotherapy, oral doses of 100-200 mg achieved complete response rates of 60% to 80%.[7][8]

Comparative studies have shown that the efficacy of dolasetron is comparable to other first-generation 5-HT3 antagonists. For instance, intravenous dolasetron (1.8 mg/kg) was found to be as effective as intravenous ondansetron (32 mg) and granisetron (3 mg) in patients undergoing highly emetogenic chemotherapy.[7]

Table 2: Efficacy in Moderately Emetogenic Chemotherapy (Acute Phase, 0-24h)

| Study / Drug | Dose | No. of Patients | Complete Response* |

| Grote et al. | 100 mg Oral Dolasetron | N/A | 73.2%[8] |

| Eisenberg et al. | 100 mg IV Dolasetron | 199 | 52.9%[8] |

| Rubenstein et al. | 32 mg IV Ondansetron | 353 | 67%[11] |

*Complete Response defined as no emetic episodes and no rescue medication.

Postoperative Nausea and Vomiting (PONV)

Dolasetron is also indicated for the prevention and treatment of PONV. Dose-ranging studies established that a single intravenous dose of 12.5 mg is the optimal dose for PONV prevention, providing maximum clinical benefit with no significant increase in efficacy at higher doses.[12] For the treatment of established PONV, a 12.5 mg intravenous dose was also found to be significantly more effective than placebo.[13]

Table 3: Efficacy in Prevention and Treatment of PONV

| Indication | Drug/Dose | Control | No. of Patients | Endpoint | Result |

| Prevention | 12.5 mg IV Dolasetron | Placebo | 1030 (total) | Complete Response (24h) | Significantly higher than placebo[12] |

| Treatment | 12.5 mg IV Dolasetron | Placebo | 620 | Complete Response (24h) | 35% vs 11% for placebo (P < 0.05)[13] |

| Treatment | 25-100 mg IV Dolasetron | Placebo | 620 | Complete Response (24h) | ~29% vs 11% for placebo (P < 0.05)[13] |

Experimental Protocols

The development of this compound was reliant on robust preclinical assays to characterize its pharmacological properties. Below are representative protocols for key experiments.

Protocol: 5-HT3 Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells expressing recombinant human 5-HT3 receptors.

-

Radioligand: [3H]-GR65630 or a similar high-affinity 5-HT3 receptor antagonist radioligand.

-

Reference Compound: A known 5-HT3 antagonist (e.g., Zacopride, Granisetron) for defining non-specific binding.[14]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]

-

Equipment: 96-well microplates, cell harvester, scintillation counter.

Methodology:

-

Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound (this compound). Include wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess reference compound), and control.

-

Reaction Mixture: To each well, add the receptor membrane preparation, the radioligand (at a concentration near its Kd, e.g., 1.0-2.0 nM), and the appropriate concentration of the test or reference compound.[14] The final volume is typically 100-200 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[15]

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]

-

Counting: Place the filter mat in a scintillation vial or plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for a 5-HT3 receptor radioligand binding assay.

Protocol: In Vivo Antiemetic Efficacy (Cisplatin-Induced Emesis in Ferrets)

The ferret is a standard animal model for assessing antiemetic drugs due to its well-developed emetic reflex, which is similar to that of humans.

Animals and Housing:

-

Male ferrets are typically used. They are housed individually and allowed to acclimate to the laboratory environment. Animals are fasted overnight before the experiment but have free access to water.

Methodology:

-